2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Description
2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H12F5N3O3S and its molecular weight is 397.32. The purity is usually 95%.
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Biological Activity
The compound 2-(1-((2,4-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a sulfonyl group, and an oxadiazole moiety, which contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C14H12F5N3O3S, with a molecular weight of approximately 397.32 g/mol. The presence of trifluoromethyl and difluorophenyl groups enhances its lipophilicity and metabolic stability, making it an interesting candidate for further biological evaluation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to the active sites or modulate receptor function through competitive inhibition. These mechanisms can lead to alterations in cellular signaling pathways, which are crucial for various therapeutic effects.
Biological Activities
Research has indicated that compounds containing oxadiazole structures exhibit a wide range of biological activities. The specific activities associated with This compound include:
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains.
- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : May reduce inflammation by modulating inflammatory pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes some related oxadiazole derivatives and their reported biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(2-Chlorophenyl)-5-methyl-1,3,4-oxadiazole | Contains chlorophenyl and methyl groups | Antimicrobial |
5-(4-Methoxyphenyl)-2-(N-methylamino)-1,3,4-oxadiazole | Contains methoxyphenyl and N-methylamino groups | Anticancer |
3-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen | Incorporates a chromen moiety | Antimicrobial and anti-inflammatory |
Case Studies
Several studies have examined the biological activity of oxadiazole derivatives. One notable study demonstrated that a related oxadiazole compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. Another study highlighted the antimicrobial potential of oxadiazoles against resistant bacterial strains, suggesting their role as lead compounds in drug development.
Research Findings
Recent research findings indicate that This compound exhibits promising results in preclinical models. Further investigations are underway to elucidate its pharmacokinetic properties and optimize its chemical structure for enhanced efficacy and reduced toxicity.
Properties
IUPAC Name |
2-[1-(2,4-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-1-2-11(10(16)7-9)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOXKFCBRIMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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